molecular formula C11H9NO3S B180841 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115299-10-0

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B180841
M. Wt: 235.26 g/mol
InChI Key: CUVKRPUNVDDPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group (a benzene ring with a methoxy group attached), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. The presence of the aromatic ring and the heterocyclic thiazole ring could potentially allow for interesting electronic and steric interactions.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo typical acid-base reactions, and the aromatic ring could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic, and the aromatic ring could contribute to its stability and rigidity.


Scientific Research Applications

  • 2-Methoxyphenylacetic acid

    • Application: It is used as a pharmaceutical intermediate .
  • 2-Methoxylphenylboronic acid

    • Application: It is used to investigate boron function in plants. It is also used in Suzuki reaction, a type of organic reaction classified as a coupling reaction .
    • Method of Application: The Suzuki reaction involves the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .
  • 5-Tert-butyl-2-methoxyphenylboronic acid

    • Application: It can be used as a building block in the synthesis of more complex organic molecules.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include investigating its reactivity, its potential biological activity, and its physical properties. Additionally, it could be interesting to explore how changes to the functional groups in the compound affect these properties.


properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKRPUNVDDPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

CAS RN

115299-10-0
Record name 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(2-methoxy-phenyl)thiazole-4-carboxylate (0.27 g, 1.03 mmol) in EtOH (10 mL) was added 1N NaOH (aq) (5 mL). The resulting mixture was heated to reflux for 2 h. The mixture was cooled to RT, acidified with 1N HCl (aq) and concentrated by rotary evaporation. The residue was extracted with CH2Cl2 (3×15 mL). The extracts were combined, dried over MgSO4, filtered and concentrated by rotary evaporation to afford the title compound as an off-white solid. EI-MS m/z 236 (M+H).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.